N,N-Bis(2-chloroethyl)-o-iodobenzylamine
CAS No.: 40373-00-0
Cat. No.: VC18403928
Molecular Formula: C11H14Cl2IN
Molecular Weight: 358.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 40373-00-0 |
---|---|
Molecular Formula | C11H14Cl2IN |
Molecular Weight | 358.04 g/mol |
IUPAC Name | 2-chloro-N-(2-chloroethyl)-N-[(2-iodophenyl)methyl]ethanamine |
Standard InChI | InChI=1S/C11H14Cl2IN/c12-5-7-15(8-6-13)9-10-3-1-2-4-11(10)14/h1-4H,5-9H2 |
Standard InChI Key | PKHBEFPPPVJBDM-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)CN(CCCl)CCCl)I |
Introduction
Chemical Identity and Structural Characteristics
N,N-Bis(2-chloroethyl)-o-iodobenzylamine (IUPAC name: 2-chloro-N-(2-chloroethyl)-N-[(2-iodophenyl)methyl]ethanamine) belongs to the haloalkylamine family, distinguished by its dual chloroethyl groups and an o-iodobenzyl moiety . Its molecular formula is , yielding a molecular weight of 358.04 g/mol . The compound’s density is reported as 1.31 g/cm³, and it typically exists as a solid under standard conditions .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 358.04 g/mol | |
Density | 1.31 g/cm³ | |
Storage Conditions | -20°C (dry powder), -80°C (solution) |
The presence of electron-withdrawing halogen atoms (chlorine and iodine) enhances its electrophilic character, facilitating nucleophilic substitution reactions critical to its biological activity.
Synthesis and Industrial Production
The synthesis of N,N-bis(2-chloroethyl)-o-iodobenzylamine involves multi-step organic reactions optimized for yield and purity. A common approach begins with the alkylation of 2-iodobenzylamine (CAS 39959-51-8) with bis(2-chloroethyl)amine hydrochloride under controlled conditions . Key steps include:
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Reaction Setup: Phosphorous oxychloride () and bis(2-chloroethyl)amine hydrochloride are dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) .
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Temperature Control: The mixture is cooled to -15°C to -10°C to minimize side reactions .
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Amination: 3-Aminopropan-1-ol and a tertiary amine (e.g., triethylamine) are added to facilitate cyclization and HCl scavenging .
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Purification: Distillation or recrystallization isolates the product, achieving >98% purity .
Industrial-scale production employs continuous-flow reactors to maintain strict temperature (-12°C to -8°C) and stoichiometric ratios, ensuring reproducibility .
Chemical Reactivity and Mechanistic Insights
N,N-Bis(2-chloroethyl)-o-iodobenzylamine exhibits two primary reaction pathways:
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Alkylation: The chloroethyl groups undergo nucleophilic substitution with DNA bases, forming covalent adducts that disrupt replication. This mechanism underpins its potential as an anticancer agent.
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Dehalogenation: In aqueous environments, iodine and chlorine substituents may hydrolyze, necessitating anhydrous storage .
The compound’s stability is pH-dependent; it decomposes in acidic conditions but remains stable in dry, inert atmospheres.
Applications in Medicinal Chemistry and Oncology
Anticancer Agent Development
N,N-Bis(2-chloroethyl)-o-iodobenzylamine is a precursor to nitrogen mustard analogs, which alkylate DNA and inhibit tumor proliferation. Comparative studies highlight its enhanced selectivity over non-iodinated analogs due to the iodine’s steric and electronic effects .
Radiopharmaceutical Synthesis
The iodine-131 isotope variant serves as a theranostic agent, combining therapeutic radiation with imaging capabilities . Clinical trials are exploring its efficacy in thyroid and prostate cancers.
Recent Advances and Future Directions
Recent patents (e.g., US20180086780A1) describe improved synthesis methods using microreactor technology to enhance yield (85–90%) and reduce waste . Computational studies are also optimizing its pharmacokinetic profile, targeting reduced off-site alkylation.
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